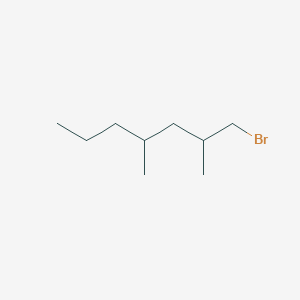
1-Bromo-2,4-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-dimethylheptane is an organic compound with the molecular formula C9H19Br. It is a branched alkyl halide, specifically a bromoalkane, characterized by the presence of a bromine atom attached to a heptane chain with two methyl groups at the 2nd and 4th positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethylheptane can be synthesized through the bromination of 2,4-dimethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions include:
Temperature: Elevated temperatures to initiate the radical reaction.
Solvent: Non-polar solvents like carbon tetrachloride (CCl4) are often used.
Reaction Time: The reaction is allowed to proceed until the desired level of bromination is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,4-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by a nucleophile, such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, such as 2,4-dimethylhept-1-ene, in the presence of a strong base like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Major Products Formed
Substitution: Products like 2,4-dimethylheptanol or 2,4-dimethylheptanenitrile.
Elimination: Alkenes such as 2,4-dimethylhept-1-ene.
Applications De Recherche Scientifique
1-Bromo-2,4-dimethylheptane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4-dimethylheptane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with nucleophiles or bases, leading to the formation of new chemical bonds or the elimination of hydrogen halides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-methylheptane
- 1-Bromo-3,4-dimethylheptane
- 1-Bromo-2,4-dimethylhexane
Uniqueness
1-Bromo-2,4-dimethylheptane is unique due to its specific branching pattern and the position of the bromine atom. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,4-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-8(2)6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
CHXFAHPUMXEUNV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13241890.png)
![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B13241907.png)
![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
![1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B13241919.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)
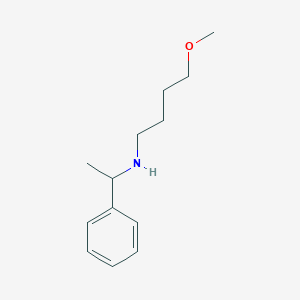
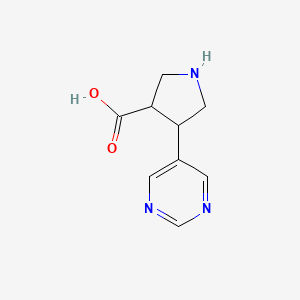
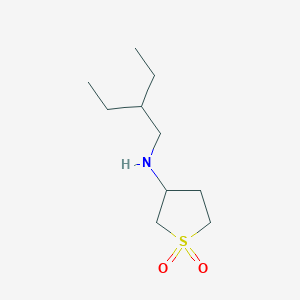
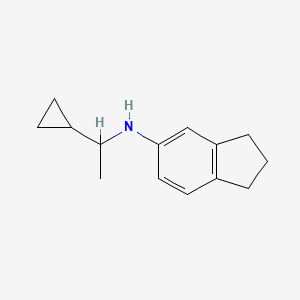
![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
